![molecular formula C26H42N6O9S3 B15127681 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of biotin, a sulfur-containing dithiomethylenemalonic acid core, and two 4-aminobutyric acid moieties. The biotinylated nature of this compound makes it particularly useful in biochemical assays and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. One common method involves the reaction of biotinylamidoethylamine with dithiomethylenemalonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biotinylamidoethyl moiety.
Substitution: The amino groups in the 4-aminobutyric acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule .
Scientific Research Applications
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical assays.
Biology: Employed in biotin-streptavidin binding assays to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biotinylated structure.
Industry: Utilized in the development of diagnostic kits and biosensors
Mechanism of Action
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves its ability to bind to specific molecular targets through its biotin moiety. The biotinylated structure allows it to interact with avidin or streptavidin, forming strong non-covalent complexes. This interaction is crucial in various biochemical assays and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide
- Biotinylamidoethyl-[SH]acetamide
- Biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide
Uniqueness
The presence of the dithiomethylenemalonic acid core also provides unique chemical properties that can be exploited in different reactions and applications .
Properties
Molecular Formula |
C26H42N6O9S3 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41) |
InChI Key |
KDGXSMHQQNUTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


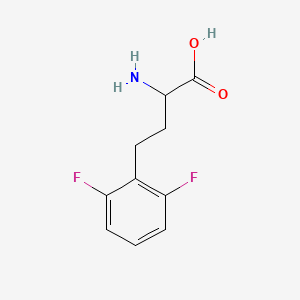
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
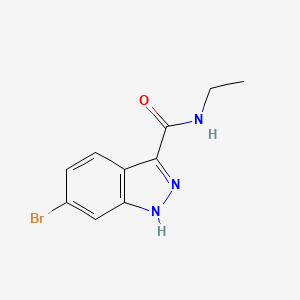
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)

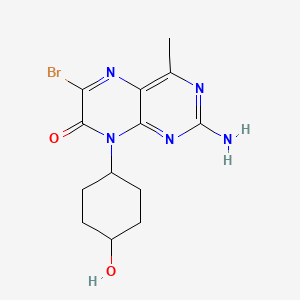
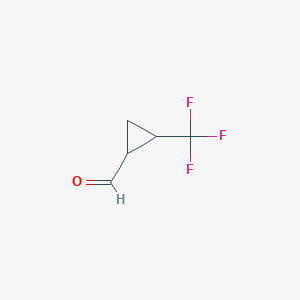
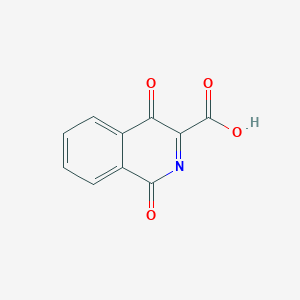
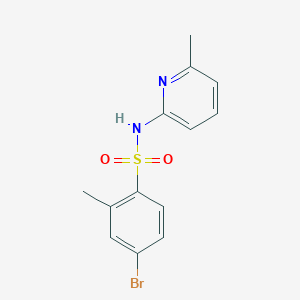
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
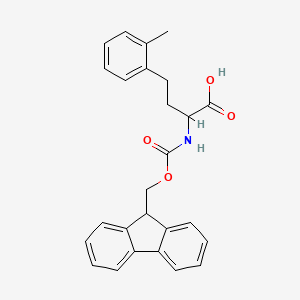

![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
